2-[(E)-5-[6-Hydroxy-5,8a-dimethyl-2-methylidene-5-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
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Description
Goshonoside F5 belongs to the class of organic compounds known as diterpene glycosides. These are diterpenoids in which an isoprene unit is glycosylated. Goshonoside F5 is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, goshonoside F5 is primarily located in the cytoplasm and membrane (predicted from logP). Outside of the human body, goshonoside F5 can be found in fruits. This makes goshonoside F5 a potential biomarker for the consumption of this food product.
Scientific Research Applications
Blood Glucose Level Regulation
A study conducted by Muthusamy and Krishnasamy (2016) focused on a compound closely related to the one , isolated from the fruits of Syzygium densiflorum Wall. ex Wight & Arn (Myrtaceae). This compound was studied for its potential role in diabetes management. The research utilized a reverse pharmacophore mapping approach and text-based database search, identifying several potential targets such as dipeptidyl peptidase-IV, protein-tyrosine phosphatase 1B, and others, indicating its potential application in regulating blood glucose levels.
Solubility Studies
Another area of research, though not directly on the specified compound but on similar saccharides, involves the study of solubility in various solvents. For instance, Gong, Wang, Zhang, and Qu (2012) investigated the solubility of different saccharides in ethanol–water solutions. This kind of study is crucial for understanding the applications of these compounds in different mediums and can be relevant for the compound .
Optical Properties
Research conducted by Fa et al. (2015) explored the synthesis and optical properties of a similar compound. The study involved the synthesis of a fluorescent probe for β-amyloids, indicating the potential use of the compound in molecular diagnostics, particularly in the context of Alzheimer’s disease.
Synthesis Methods
The synthesis of similar compounds is also a significant area of research. For example, Alonso, Meléndez, and Yus (2004) presented a method for synthesizing 1,7-dioxaspiro[4.4]nonanes, a process potentially applicable to the synthesis of the compound .
Properties
IUPAC Name |
2-[(E)-5-[6-hydroxy-5,8a-dimethyl-2-methylidene-5-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H54O13/c1-16(10-12-42-29-27(40)25(38)23(36)19(13-33)44-29)5-7-18-17(2)6-8-21-31(18,3)11-9-22(35)32(21,4)15-43-30-28(41)26(39)24(37)20(14-34)45-30/h10,18-30,33-41H,2,5-9,11-15H2,1,3-4H3/b16-10+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIOMMMCQFIBVKA-MHWRWJLKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOC1C(C(C(C(O1)CO)O)O)O)CCC2C(=C)CCC3C2(CCC(C3(C)COC4C(C(C(C(O4)CO)O)O)O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\COC1C(C(C(C(O1)CO)O)O)O)/CCC2C(=C)CCC3C2(CCC(C3(C)COC4C(C(C(C(O4)CO)O)O)O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H54O13 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
646.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90851-28-8 |
Source
|
Record name | Goshonoside F5 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038541 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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